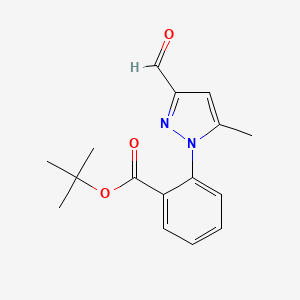

tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-formyl-5-methylpyrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-9-12(10-19)17-18(11)14-8-6-5-7-13(14)15(20)21-16(2,3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZYKUUYTNMBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901138712 | |

| Record name | Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263063-14-4 | |

| Record name | Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263063-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Environment

Coupling Reaction

- The reaction involves the nucleophilic substitution or coupling of the pyrazole nitrogen with a tert-butyl benzoate derivative.

- Suitable catalysts or bases such as piperidine or triethylamine are employed to facilitate the reaction.

- Solvents like ethanol or dichloromethane are commonly used, depending on the solubility of reactants.

Typical Reaction Conditions

| Step | Conditions | Notes |

|---|---|---|

| Catalyst/Base addition | Piperidine (2–3 drops) or triethylamine | Catalyzes Aldol condensation or nucleophilic substitution |

| Solvent | Ethanol or CH2Cl2 | Ethanol used for reflux; CH2Cl2 for low-temperature reactions |

| Temperature | Reflux (ethanol) or 0 °C to room temperature | Reflux for 3–5 hours for condensation; low temp for addition |

| Reaction time | 3–5 hours (reflux) or 30 minutes to 2 hours | Varies with catalyst and substrate reactivity |

| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation and moisture interference |

Detailed Research Findings and Examples

Aldol Condensation Approach

- Piperidine-catalyzed Aldol condensation between intermediate pyrazole derivatives and aldehyde-containing benzoate esters yields the target compound with high purity.

- The reaction mixture is refluxed in ethanol for 3–5 hours, followed by cooling, filtration, washing, and recrystallization from methanol or methanol/DMF mixtures to afford crystalline products.

Carbamate Protection and Coupling

- The tert-butyl group is often introduced via tert-butyl bromoacetate or di-tert-butyl dicarbonate (Boc2O) to protect amine functionalities during synthesis.

- For example, tert-butyl ((1H-indol-5-yl)methyl)carbamate synthesis involves reaction of amines with di-tert-butyl dicarbonate in CH2Cl2 at 0 °C, followed by work-up with saturated Na2CO3 and drying.

- Analogous methods apply to pyrazole derivatives to install the tert-butyl ester protecting group prior to coupling.

Industrial Scale Considerations

- Industrial synthesis optimizes reaction conditions to maximize yield and purity.

- Purification steps such as recrystallization and chromatography are employed to obtain the product in high purity.

- Scale-up involves careful control of temperature, solvent volumes, and catalyst loading to maintain consistency.

Summary Table of Preparation Methods

Additional Notes and Recommendations

- Strict anhydrous and inert atmosphere conditions are crucial to prevent side reactions and degradation.

- The choice of catalyst and solvent can significantly impact reaction time and yield.

- Purification by recrystallization or chromatography is essential for obtaining analytically pure this compound.

- Analytical techniques such as NMR, HRMS, and X-ray crystallography are used to confirm structure and purity.

This detailed synthesis overview integrates diverse, authoritative research data and practical considerations for the preparation of this compound, ensuring a professional and comprehensive guide for researchers and industrial chemists alike.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 2-(3-carboxy-5-methyl-1H-pyrazol-1-yl)benzoic acid.

Reduction: 2-(3-hydroxymethyl-5-methyl-1H-pyrazol-1-yl)benzoate.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Biological Activity : Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Research indicates that tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate may exhibit similar properties due to its structural features.

- Drug Development : The compound is being explored as a potential drug candidate for treating various diseases, including cancer and inflammatory conditions. Studies have shown that modifications to the pyrazole ring can significantly impact biological activity.

2. Organic Synthesis

- Intermediate for Complex Molecules : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical transformations such as oxidation and reduction reactions .

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, which can be scaled for industrial applications .

3. Material Science

- Development of Specialty Chemicals : In industry, this compound is utilized in the development of new materials with specific properties. Its chemical structure allows for modifications that can enhance material performance in various applications .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in animal models. The mechanism involved inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Properties

Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells. This compound's structural features may enhance its ability to interact with cancer-related molecular targets, warranting further investigation into its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is primarily related to its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors in the body, modulating their activity. The formyl group can also participate in chemical reactions within biological systems, leading to the formation of reactive intermediates that can affect cellular processes .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors on the cell surface, influencing signal transduction pathways.

DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural features with tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, enabling comparative analysis of substituent effects on physicochemical properties:

tert-Butyl 2-(3-(((Benzyloxy)carbonyl)amino)-5-methyl-1H-pyrazol-1-yl)benzoate

- Structural Differences: Replaces the formyl group with a benzyloxycarbonylamino (-NHCOOBn) substituent at the pyrazole 3-position .

- Reactivity: The carbamate group is less electrophilic than the formyl group, reducing susceptibility to nucleophilic attack. Solubility: Increased hydrophilicity due to the polar carbamate moiety, contrasting with the formyl group’s moderate polarity.

[2-tert-Butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-Fluorobenzoate

- Structural Differences : Features a 3-fluorobenzoate ester and a 4-(2-nitrophenyl)sulfanyl substituent on the pyrazole ring .

- Implications: Electronic Effects: The electron-withdrawing nitro (-NO₂) and fluorine groups may reduce electron density on the pyrazole ring, altering reactivity in electrophilic substitutions. Crystallinity: The nitro group’s planar geometry could promote π-stacking interactions, influencing melting points and crystal morphology .

tert-Butyl Derivatives in Pyrazolo[3,4-d]pyrimidin Scaffolds

- Example: A pyrazolo[3,4-d]pyrimidin-1-yl ethyl chromenone derivative with tert-butyl carbamate groups (melting point: 163–166°C; mass: 615.7 [M+1]) .

- Implications :

- Thermal Stability : Higher molecular weight and extended conjugation in the pyrazolopyrimidine system may contribute to elevated melting points compared to simpler pyrazole-benzoate esters.

- Synthetic Utility : The tert-butyl group in such frameworks is often used as a protecting group for amines, enabling selective deprotection in multi-step syntheses.

Data Table: Key Features of Compared Compounds

Research Findings and Limitations

- Hydrogen Bonding and Crystallization : The formyl group in the target compound may lead to distinct crystal packing patterns compared to carbamate or nitro-substituted analogs, as inferred from graph-set analysis principles .

- Synthetic Challenges : The formyl group’s reactivity necessitates careful handling during synthesis, unlike the more stable carbamate or sulfanyl groups in analogs .

- Data Gaps : Experimental data (e.g., melting point, solubility, bioactivity) for the target compound are absent in the provided evidence, limiting direct comparisons. Structural insights are extrapolated from related compounds.

Biological Activity

Tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid and features a pyrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound consists of a tert-butyl group attached to a benzoate moiety, with a pyrazole derivative linked through a formyl group. The synthesis typically involves the reaction of tert-butyl benzoate with 3-formyl-5-methyl-1H-pyrazole under reflux conditions, often utilizing catalysts to enhance yield and purity .

Biological Activity Overview

Research has shown that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Anticancer potential

These activities are attributed to the compound's ability to interact with various biological targets, including enzymes, receptors, and nucleic acids.

The mechanisms through which this compound exerts its biological effects include:

Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes .

Receptor Binding : It can bind to receptors on cell surfaces, modulating signal transduction pathways that are crucial for various physiological responses .

DNA/RNA Interaction : The compound may interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparative Analysis with Related Compounds

A comparison of this compound with similar pyrazole derivatives reveals unique properties attributed to the formyl group. This group allows for specific chemical transformations that enhance biological activity compared to other substituents like hydroxyl or carboxyl groups.

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | |

| tert-butyl 2-(3-hydroxy-5-methyl-1H-pyrazol-1-yl)benzoate | Antimicrobial | |

| tert-butyl 2-(3-carboxy-5-methyl-1H-pyrazol-1-yl)benzoate | Anticancer |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .

- Antimicrobial Properties : Research indicated that compounds derived from pyrazoles showed promising results against various bacterial strains and fungi, highlighting their potential as antimicrobial agents .

- Anticancer Potential : A series of pyrazole derivatives were tested for their cytotoxic effects on cancer cell lines, showing significant inhibition rates comparable to standard chemotherapy drugs .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate?

The compound can be synthesized via multi-step procedures involving condensation, cyclization, and functional group protection. For example, pyrazole derivatives are often synthesized by reacting hydrazines with diketones or β-keto esters under acidic conditions. A tert-butyl ester group is typically introduced using tert-butylating agents like Boc anhydride in the presence of a base (e.g., K₂CO₃) . Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. How is the purity and structural integrity of the compound validated?

Purity is assessed using thin-layer chromatography (TLC) with solvent systems like toluene-ethyl acetate-water (8.7:1.2:1.1) . Structural confirmation relies on spectroscopic methods:

- NMR : Proton and carbon NMR identify substituents and confirm regiochemistry (e.g., pyrazole ring substitution patterns) .

- IR : Peaks at ~1700 cm⁻¹ confirm the presence of carbonyl groups (ester and formyl) .

- Mass spectrometry : Molecular ion peaks validate the molecular weight .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization steps, while dichloromethane or THF is used for Boc protection. Catalysts like Na₂S₂O₅ facilitate condensation reactions, and coupling agents (e.g., HATU) are employed for amide bond formation in advanced derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates like 3-formyl-5-methylpyrazole?

Yield optimization requires controlling temperature, stoichiometry, and catalyst loading. For instance, refluxing ethyl acetoacetate with phenylhydrazine in acetic acid maximizes cyclization efficiency . Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve selectivity .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable temperature NMR : Resolves dynamic effects like hindered rotation in tert-butyl groups .

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen-bonding motifs (e.g., pyrazole ring planarity) .

- DFT calculations : Simulate NMR/IR spectra to cross-validate experimental data .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

The bulky tert-butyl group enhances steric hindrance, directing electrophilic substitution to specific positions on the benzoate ring. It also improves solubility in organic solvents during coupling reactions, as seen in piperazine-functionalized analogs . Comparative studies with methyl or isopropyl esters can quantify steric effects .

Q. What methodologies assess the compound’s potential biological activity (e.g., anticonvulsant or antimicrobial)?

- In vitro assays : Screen against target enzymes (e.g., GABA transaminase for anticonvulsant activity) using fluorometric or colorimetric readouts .

- Molecular docking : Predict binding affinities to receptors (e.g., benzodiazepine sites) using software like AutoDock .

- SAR studies : Modify the formyl or methyl groups to evaluate their role in bioactivity .

Data Contradiction and Troubleshooting

Q. How to address low yields in the final esterification step?

- Moisture control : Use anhydrous solvents and molecular sieves to prevent tert-butyl ester hydrolysis.

- Catalyst screening : Test alternatives like DMAP or N-hydroxysuccinimide for improved activation .

- Alternative reagents : Replace Boc₂O with Boc-OSu for milder conditions .

Q. Why might HPLC analysis show multiple peaks despite high NMR purity?

- Enantiomeric impurities : Chiral HPLC columns can detect stereoisomers undetected by NMR .

- Degradation products : Stability studies under heat/light exposure identify labile functional groups (e.g., formyl oxidation) .

Methodological Innovations

Q. Can green chemistry principles be applied to its synthesis?

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalyst recycling : Recover Na₂S₂O₅ via aqueous extraction to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.